REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH2:9][CH3:10].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20]>CN(C=O)C>[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([O:18][CH2:8][CH2:9][CH3:10])=[CH:14][C:13]=1[N+:19]([O-:21])=[O:20] |f:0.1.2|
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Name
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|
Quantity
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13.5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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9.56 mL
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Type
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reactant
|
Smiles
|
ICCC
|
Name
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|
Quantity
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15 g
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Type
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reactant
|
Smiles
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CC1=C(C=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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The mixture was stirred for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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partitioned between H2O and EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with satd NaHCO3, brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated to a clear oil (17.5 g)
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Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
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CC1=C(C=C(C=C1)OCCC)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |